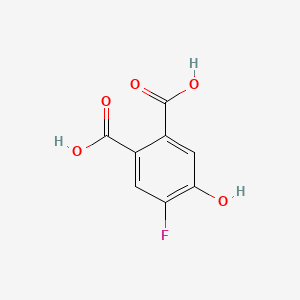
4-Fluoro-5-hydroxyphthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-hydroxyphthalic acid is an organic compound with the molecular formula C8H5FO5 It is a derivative of phthalic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are substituted by a fluorine atom and a hydroxyl group, respectively
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoro-5-hydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-fluorophthalic anhydride. The reaction typically requires a strong base such as potassium hydroxide and a catalyst like cuprous chloride. The reaction is carried out in a mixed solvent of dimethyl sulfoxide and water at a temperature range of 120-140°C .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize environmental impact and reduce production costs. The use of efficient catalysts and solvents, along with controlled reaction parameters, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
4-Fluoro-5-hydroxyphthalic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 4-fluoro-5-oxophthalic acid.
Reduction: Formation of 4-fluoro-5-hydroxyphthalic alcohol.
Substitution: Formation of various substituted phthalic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-5-hydroxyphthalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-fluoro-5-hydroxyphthalic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Hydroxyphthalic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluorophthalic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability and solubility.
4-Fluoro-3-hydroxyphthalic acid: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
Uniqueness
4-Fluoro-5-hydroxyphthalic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-fluoro-5-hydroxyphthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHDDCUZTFTVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
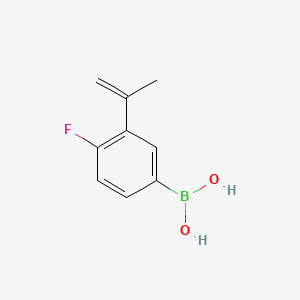
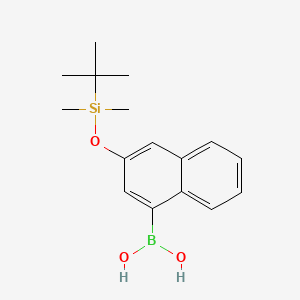

![(4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid](/img/structure/B8206557.png)
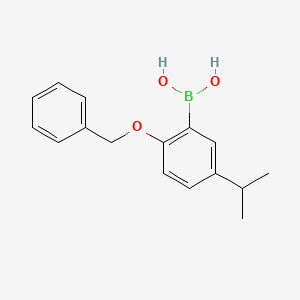
![{2-[(Tert-butyldimethylsilyl)oxy]-5-(propan-2-yl)phenyl}boronic acid](/img/structure/B8206570.png)
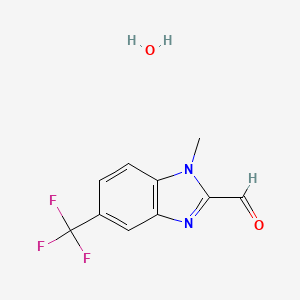
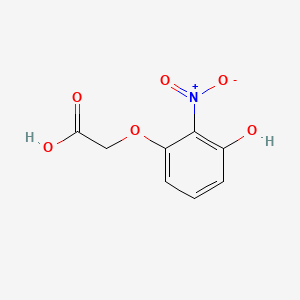

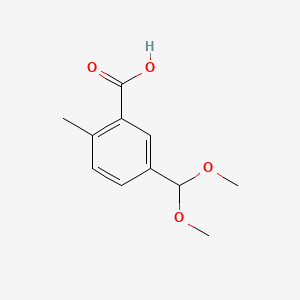
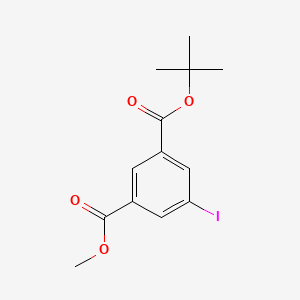

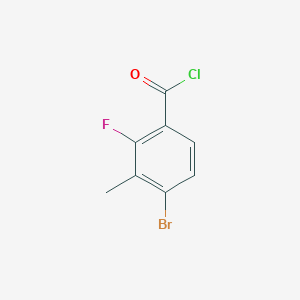
![methyl (2R)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B8206657.png)
